2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
Preparation Methods
The synthetic routes for 2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involve multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of the bromobenzyl and chlorophenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromobenzyl and chlorophenyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar compounds to 2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one include other heterocyclic compounds with similar core structures but different substituents. These compounds may have varying properties and applications, highlighting the uniqueness of the specific bromobenzyl and chlorophenyl substitutions in this compound. Some similar compounds include:
- 2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(3-bromobenzyl)sulfanyl]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Properties
CAS No. |
578758-83-5 |
---|---|
Molecular Formula |
C22H16BrClN2OS2 |
Molecular Weight |
503.9 g/mol |
IUPAC Name |
10-[(3-bromophenyl)methylsulfanyl]-11-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C22H16BrClN2OS2/c23-14-4-1-3-13(11-14)12-28-22-25-20-19(17-5-2-6-18(17)29-20)21(27)26(22)16-9-7-15(24)8-10-16/h1,3-4,7-11H,2,5-6,12H2 |
InChI Key |
SYAMDIXSANJFTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=CC=C4)Br)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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